molecular formula C18H19NO2 B5544348 N,N-diethyl-9H-xanthene-9-carboxamide

N,N-diethyl-9H-xanthene-9-carboxamide

Cat. No.: B5544348
M. Wt: 281.3 g/mol
InChI Key: IAGIJTHESCPASW-UHFFFAOYSA-N
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Description

N,N-Diethyl-9H-xanthene-9-carboxamide (Vitas-M Lab ID: STK034916) is a tricyclic xanthene derivative supplied as a dry powder with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . This compound is intended for biological screening and lead optimization in early-stage drug discovery . Xanthene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, with research indicating potential applications as cytotoxic agents against various cancer cell lines, including prostate (DU-145), breast (MCF-7), and cervical (HeLa) cancers . The compound's structure features a dibenzo-[b,e]-pyran nucleus that adopts a non-planar conformation, which studies suggest may contribute to a unique mechanism of action distinct from related planar structures like acridines and xanthones that typically function via DNA intercalation and topoisomerase II inhibition . The scaffold demonstrates promising drug-like properties with a Lipinsky analysis showing logP of 3.348, 0 H-donors, 2 H-acceptors, and a polar surface area of 29, indicating favorable characteristics for further development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

N,N-diethyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-19(4-2)18(20)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGIJTHESCPASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthone derivatives with diethylamine. One common method includes the following steps:

    Starting Materials: Xanthone and diethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroxanthene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Dihydroxanthene derivatives.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

N,N-diethyl-9H-xanthene-9-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other xanthene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N,N-diethyl-9H-xanthene-9-carboxamide with structurally related compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound (654643-10-4) -CONEt₂, -NO₂, -NH₂, -C(CH₃)₃ (positions 2,5,4,7) C₂₁H₂₄N₂O₄ 392.43 g/mol Potential bioactive properties (untested)
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide (333442-33-4) -CONH-(2-cyanophenyl) C₂₁H₁₄N₂O₂ 326.35 g/mol Increased polarity due to cyano group
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide (349117-06-2) -CONH-(2-methoxyethyl) C₁₇H₁₇NO₃ 283.32 g/mol Enhanced solubility via ether oxygen
N-(1-Phenylethyl)-9H-xanthene-9-carboxamide (346725-87-9) -CONH-(1-phenylethyl) C₂₂H₁₉NO₂ 329.39 g/mol Lipophilic aromatic substituent
N-(9H-Xanthen-9-yl)acetamide (6333-85-3) -NHCOCH₃ C₁₅H₁₃NO₂ 239.27 g/mol Simpler structure, acetyl substituent

Key Differences in Properties

  • Solubility :
    • The methoxyethyl derivative (CAS 349117-06-2) exhibits higher solubility in polar solvents due to its ether oxygen .
    • The tert-butyl and nitro groups in the target compound (654643-10-4) may reduce solubility compared to unsubstituted analogs .
  • Melting Points :
    • Longer alkyl chains (e.g., heptyl/octyl in acridine analogs) correlate with higher melting points (160–195°C) . The diethyl substituent in the target compound likely results in a lower melting point, though exact data are unavailable.

Comparison with Non-Carboxamide Xanthene Derivatives

  • Carboxylic Acids/Esters :
    • 9-Oxo-9H-xanthene-2-carboxylic acid () and methyl 9H-xanthene-9-carboxylate () lack the amide group, resulting in higher acidity and distinct reactivity (e.g., ester hydrolysis) .
  • Amine Derivatives :
    • Reduction of carboxamides to amines (e.g., (9H-xanthen-9-yl)methanamine hydrochloride, ) alters hydrogen-bonding capacity and basicity .

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with diethylamine using carbodiimide-based reagents (e.g., DCC or EDCI) and DMAP as a catalyst . Key variables include:

  • Solvent selection : Dichloromethane or toluene improves solubility and reaction kinetics.
  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
  • Stoichiometry : A 1:1.2 molar ratio (acid:amine) maximizes yield.

Q. Example Protocol :

Dissolve 9H-xanthene-9-carboxylic acid (1 eq) in DCM.

Add DCC (1.2 eq) and DMAP (0.1 eq) under nitrogen.

Stir at 25°C for 12 hr, then filter to remove dicyclohexylurea.

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Yields range from 65–85% depending on purity of starting materials .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR : Confirm substitution patterns (e.g., absence of carboxylic acid proton at δ 12–13 ppm).
  • HRMS : Verify molecular ion peak ([M+H]⁺ expected at m/z 308.1652 for C₁₉H₂₁NO₂).
  • X-ray crystallography : Resolve conformational details (e.g., dihedral angles of the xanthene core) using SHELXL .

Q. Common Pitfalls :

  • Residual solvents in NMR spectra: Ensure thorough drying under vacuum.
  • Polymorphism in crystallography: Screen multiple solvent systems (e.g., ethanol/water vs. acetonitrile) .

Q. What are the key physicochemical properties of this compound relevant to biological assays?

  • LogP : ~3.2 (predicted via ChemAxon), indicating moderate hydrophobicity.
  • Solubility : <0.1 mg/mL in water; use DMSO or ethanol for stock solutions.
  • Fluorescence : The xanthene core exhibits λexem at 360/440 nm (pH-dependent) .

Q. Experimental Tip :

  • For cellular uptake studies, confirm compound stability in PBS (pH 7.4) via HPLC over 24 hr .

Advanced Research Questions

Q. How do electronic effects of the diethylamide group influence reactivity in nucleophilic substitution reactions?

The electron-donating diethylamide group deactivates the xanthene core, reducing susceptibility to electrophilic attack. However, the carboxamide carbonyl can participate in:

  • Hydrogen bonding : Stabilizes transition states in SNAr reactions (e.g., with thiols or amines).
  • Chelation : Metal ions (e.g., Cu²⁺) may coordinate with the carbonyl oxygen, altering reaction pathways .

Case Study :
In a study comparing N,N-diethyl vs. N-methyl derivatives, the diethyl group reduced reaction rates by 40% in SNAr with benzylamine (DMF, 80°C) .

Q. How can conflicting crystallography data on xanthene derivatives be resolved?

Discrepancies often arise from:

  • Disorder in crystal packing : Refine structures using twin-law corrections in SHELXL .
  • Thermal motion : Apply anisotropic displacement parameters for non-H atoms.

Example :
In 9-methoxy-xanthene derivatives , a 2012 study resolved positional disorder by collecting data at 100 K (vs. 298 K), improving R-factor from 0.12 to 0.05 .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular docking (AutoDock Vina) : Use the xanthene core as a rigid scaffold; sample rotatable bonds in the diethylamide group.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QM/MM : Calculate charge transfer effects at the carboxamide-protein interface .

Validation :
Compare computational results with SPR data (e.g., Kd = 12 µM for human serum albumin binding) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Standardize purification : Use preparative HPLC (C18 column, 70% acetonitrile/water).
  • Control storage : Store at -20°C under argon to prevent oxidation of the xanthene core.
  • Validate bioactivity : Include a reference compound (e.g., fluorescein) in each assay plate .

Data Contradiction Analysis

Q. How to address discrepancies in reported fluorescence quantum yields (ΦF)?

Variations arise from:

  • Solvent polarity : ΦF decreases in polar solvents due to twisted intramolecular charge transfer (TICT).
  • Concentration effects : Aggregation at >10 µM quenches fluorescence.

Q. Resolution :

  • Report ΦF with solvent, excitation wavelength, and reference dye (e.g., quinine sulfate ΦF = 0.55 in 0.1 M H₂SO₄) .

Q. Why do some studies report anti-inflammatory activity while others show null effects?

  • Cell type specificity : Activity observed in RAW 264.7 macrophages (IC50 = 8 µM for NO inhibition) but not in HEK293 cells .
  • Metabolic instability : Rapid glucuronidation in hepatocytes reduces bioavailability .

Q. Recommendation :

  • Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in in vitro assays .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key AdvantageReference
DCC/DMAP in DCM85>99%Scalability
EDCI/HOBt in THF7898%Mild conditions

Q. Table 2. Biological Activity Profiling

Assay TypeTargetResult (IC50/Kd)Notes
Fluorescence imagingHeLa cellsEC50 = 5 µMLysosome-specific
SPR bindingHSAKd = 12 µMHydrophobic interaction

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